N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide
Description
The compound N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a 3-methyl group. An ethyl linker connects this heterocyclic system to a furan-2-carboxamide moiety. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest applications in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-16-11-5-2-3-6-12(11)17(22(16,19)20)9-8-15-14(18)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCIEJFXGIWVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing thebenzo[c][1,2,5]thiadiazole motif, have been extensively researched for use in photovoltaics or as fluorescent sensors.
Mode of Action
It’s worth noting that compounds with thebenzo[c][1,2,5]thiadiazole motif have been used in electron donor-acceptor (D-A) systems . These systems typically involve the transfer of electrons between molecules, which can result in various chemical reactions.
Biochemical Pathways
Compounds with similar structures have been used inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a benzene derivative and an amide functional group. Its structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : Varies based on substituents
- Key Functional Groups : Thiadiazole, furan, carboxamide
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Binding : It could bind to cellular receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Similar thiadiazole derivatives have demonstrated antimicrobial properties, indicating potential efficacy against bacterial and fungal infections.
Anticancer Activity
Research has shown that thiadiazole derivatives can interact with proteins involved in cancer cell proliferation. For instance:
- Case Study : A study explored the binding affinity of thiadiazole compounds to tubulin, a key protein in cell division. Docking studies indicated that these compounds could effectively inhibit tubulin polymerization, leading to reduced cancer cell viability .
Antimicrobial Properties
Thiadiazoles are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar properties:
- In Vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis .
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Antimicrobial | Growth inhibition of bacteria | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Thiadiazole Ring : Utilizing appropriate reagents to construct the thiadiazole framework.
- Amide Bond Formation : Coupling the thiadiazole derivative with furan-2-carboxylic acid.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocycles
(a) N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide
- Key Differences : Replaces the furan-2-carboxamide with a 2-methylthiazole-4-carboxamide group and introduces a fluorine atom at the 6-position of the benzo[c][1,2,5]thiadiazole ring.
- The thiazole ring may alter binding specificity due to its sulfur atom and methyl substitution.
- Molecular Weight : 370.4 g/mol (vs. ~356 g/mol for the target compound, estimated based on formula C₁₆H₁₆N₄O₄S₂).
(b) 4-Ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
- Key Differences : Substitutes the furan-2-carboxamide with a benzenesulfonamide group containing ethoxy and fluorine substituents.
- Impact : The sulfonamide group enhances acidity (pKa ~10–11), favoring interactions with basic residues in enzymes. The ethoxy group increases hydrophobicity.
- Molecular Weight : 429.5 g/mol.
- Applications : Sulfonamides are common in antimicrobial and diuretic agents; this derivative may exhibit similar bioactivity .
Analogs with Alternative Core Scaffolds
(a) Benzo[e]thiazine 1,1-Dioxides
- Example: 3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide.
- Key Differences : A benzo[e]thiazine 1,1-dioxide core replaces the benzo[c][1,2,5]thiadiazole system.
- Synthesis : Prepared via cyclization with N,N-dimethylthiocarbamoyl chloride .
(b) Thiophene-2-Carboxamide Derivatives
- Example: Methyl 1-[(2-amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
- Key Differences : A thiophene ring replaces the furan, and a pyrazole moiety is introduced.
- Impact : Thiophene’s higher aromaticity may enhance π-π stacking but reduce solubility.
- Applications : Demonstrated utility in antioxidant and antimicrobial studies .
Functional Group Modifications in Furan-2-Carboxamide Derivatives
describes 13 thiourea derivatives of furan-2-carboxamide , highlighting the impact of side-chain variations:
Comparison with Target Compound: The target compound’s amide linker (vs. thiourea in ) reduces hydrogen-bond donor capacity but improves hydrolytic stability.
Q & A
Q. What are the optimal synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates. For example, coupling benzo[c][1,2,5]thiadiazole derivatives with furan-2-carboxamide moieties can be achieved via nucleophilic substitution or amidation reactions. Ethanol or DMF are common solvents, with yields ranging from 60% to 74% depending on reaction conditions (e.g., temperature, catalyst). Crystallization from ethanol/DMF mixtures is critical for purification .
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Key peaks include sulfone (S=O) stretching at ~1300–1150 cm⁻¹ and amide (C=O) stretching at ~1650–1680 cm⁻¹.
- ¹H-NMR : Signals for the methyl group (δ ~2.5–3.0 ppm), furan protons (δ ~6.5–7.5 ppm), and ethyl linker protons (δ ~3.5–4.5 ppm) are diagnostic.
- ¹³C-NMR : Confirm sulfone (C-SO₂) carbons at ~50–60 ppm and amide carbonyl at ~170 ppm .
Q. What methods ensure purity during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization.
- Recrystallization : Use ethanol or DMF/water mixtures to remove impurities.
- Melting Point Analysis : Compare experimental values (e.g., 208–210°C) with literature data to confirm purity .
Advanced Research Questions
Q. How can computational docking predict the biological activity of this compound?
Methodological Answer: Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model interactions between the compound and target proteins (e.g., GSK-3β). Key steps:
Prepare the ligand (protonation states, energy minimization).
Define the protein’s active site (e.g., ATP-binding pocket).
Score binding affinities (∆G) and analyze pose stability.
Validate predictions with in vitro assays (e.g., kinase inhibition) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Ensure consistent IC₅₀ measurements (e.g., 10–100 µM range) across assays.
- Control Experiments : Use reference inhibitors (e.g., staurosporine for kinases) to normalize results.
- Structural Analog Comparison : Test derivatives to identify functional groups critical for activity (e.g., sulfone vs. non-sulfone analogs) .
Q. What strategies optimize multi-step synthesis for higher yields?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Replace the benzo[c]thiadiazole with pyrazolyl or triazolyl rings to assess sulfone necessity.
- Side-Chain Variations : Alter the ethyl linker length or substitute furan with thiophene.
- In Silico Screening : Use QSAR models to prioritize analogs with predicted higher potency .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust/aerosols.
- Waste Disposal : Neutralize acidic/byproduct streams before disposal according to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
